2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(4-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Overview
Description
2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(4-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(4-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the hexahydroquinoline core, followed by the introduction of the nitrophenyl group and the morpholine-4-carbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(4-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroquinoline derivatives, while reduction can produce aminoquinoline derivatives.
Scientific Research Applications
2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(4-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(4-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(4-AMINOPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
- 2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(4-HYDROXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Uniqueness
Compared to similar compounds, 2-METHYL-3-(MORPHOLINE-4-CARBONYL)-4-(4-NITROPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-3-(morpholine-4-carbonyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-13-18(21(26)23-9-11-29-12-10-23)19(14-5-7-15(8-6-14)24(27)28)20-16(22-13)3-2-4-17(20)25/h5-8,19,22H,2-4,9-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMJRLWLNGXGPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.